N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea
Overview
Description
“N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N’-phenylurea” is a compound that belongs to the group of azole heterocycles . Azoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
- Isatin thiazoline hybrids, including derivatives of N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea, have been investigated for their inhibitory activity against HIV-1 reverse transcriptase. These compounds have shown promising activity in both DNA polymerase and ribonuclease H functions (Meleddu et al., 2016).
Anticancer Properties
- Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. These findings suggest potential utility in cancer treatment (Eshghi et al., 2019).
Anti-inflammatory Activity
- Research on this compound derivatives has shown significant anti-inflammatory effects, indicating potential for the treatment of inflammatory diseases (Fatima et al., 2014).
Photophysical Properties
- Studies on N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes have revealed interesting photophysical properties, suggesting applications in materials science and photophysics (Leopold & Strassner, 2017).
Antimicrobial Activity
- Derivatives of this compound have been evaluated for antimicrobial properties, showing effectiveness against various bacterial and fungal species, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Properties
IUPAC Name |
(1Z)-1-(3-methyl-1,3-thiazol-2-ylidene)-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14-7-8-16-11(14)13-10(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15)/b13-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWALDNQIQIFHQI-QBFSEMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.